4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring substituted with a fluoroethyl group and a methoxyphenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol typically involves multi-step organic reactionsThe final step involves the coupling of the pyrazole derivative with 2-methoxyphenol under specific reaction conditions, such as the use of a base and a suitable solvent .
Industrial Production Methods
Industrial production methods for this compound may involve automated and high-yield synthesis techniques. These methods ensure the production of large quantities of the compound with high purity and consistency. The use of advanced equipment and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where specific groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .
Scientific Research Applications
4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development.
Mechanism of Action
The mechanism of action of 4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)-2-methoxyphenol
- 4-({[1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-yl]amino}methyl)benzene-1,3-diol
- 4-[({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-N,N-dimethylaniline
Uniqueness
What sets 4-({[1-(2-fluoroethyl)-4-methyl-1H-pyrazol-5-yl]amino}methyl)-2-methoxyphenol apart from similar compounds is its specific substitution pattern and the presence of both the fluoroethyl and methoxyphenol groups. These structural features contribute to its unique chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H18FN3O2 |
---|---|
Molecular Weight |
279.31 g/mol |
IUPAC Name |
4-[[[2-(2-fluoroethyl)-4-methylpyrazol-3-yl]amino]methyl]-2-methoxyphenol |
InChI |
InChI=1S/C14H18FN3O2/c1-10-8-17-18(6-5-15)14(10)16-9-11-3-4-12(19)13(7-11)20-2/h3-4,7-8,16,19H,5-6,9H2,1-2H3 |
InChI Key |
UQLULQMVRXAHOY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC(=C(C=C2)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.